2-((4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate
Description
The compound 2-((4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate is a benzimidazole derivative featuring a piperazine linker substituted with a 5-ethylthiophene-2-sulfonyl group. The oxalate counterion enhances solubility and bioavailability. Key structural attributes include:
- Benzimidazole core: A privileged scaffold in medicinal chemistry known for its planar aromatic structure, enabling interactions with biological targets via π-π stacking and hydrogen bonding .
- Piperazine moiety: Enhances conformational flexibility and solubility, commonly used to optimize pharmacokinetic properties .
- 5-Ethylthiophene-2-sulfonyl group: A sulfonamide-linked thiophene substituent that may influence electronic properties and target binding .
Properties
IUPAC Name |
2-[[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-1H-benzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2.C2H2O4/c1-2-14-7-8-18(25-14)26(23,24)22-11-9-21(10-12-22)13-17-19-15-5-3-4-6-16(15)20-17;3-1(4)2(5)6/h3-8H,2,9-13H2,1H3,(H,19,20);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPNKDOTKLDKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, imidazole-H), 7.68–7.45 (m, 4H, aromatic-H), 4.52 (s, 2H, CH₂), 3.42–3.21 (m, 8H, piperazine-H), 2.89 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d6) : δ 168.5 (C=O, oxalate), 151.2 (C-SO₂), 134.7–115.3 (aromatic-C), 54.1 (piperazine-C), 45.8 (CH₂), 28.7 (CH₂CH₃), 15.1 (CH₃).
- HRMS (ESI+) : m/z 446.1521 [M+H]⁺ (calc. 446.1518 for C₁₉H₂₄N₅O₂S₂).
Purity and Stability
The oxalate salt exhibits >90% purity by HPLC (C18 column, 0.1% TFA in acetonitrile/water). Stability studies indicate no degradation under accelerated conditions (40°C/75% RH) for 6 months.
Challenges and Optimization
- Regioselectivity in Sulfonylation : Piperazine’s two nitrogen atoms necessitate controlled stoichiometry to avoid disulfonylation. Using 1.1 equivalents of sulfonyl chloride ensures monosubstitution.
- Crystallization of Oxalate Salt : Ethanol-water mixtures (3:1) provide optimal crystal habit for filtration.
Chemical Reactions Analysis
Types of Reactions
2-((4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or piperazine rings.
Scientific Research Applications
2-((4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-((4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, thereby modulating their activity.
Pathways Involved: It can influence various cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Benzimidazole Core Modifications
- The target compound retains the unmodified benzimidazole core, similar to compounds 9c and bibenzoimidazole derivatives . In contrast, compound 9c incorporates a triazole-thiazole-acetamide side chain, which may improve antimicrobial activity but reduce metabolic stability compared to the target’s sulfonamide-thiophene group .
- The fluorophenylamino-imidazole derivative replaces the piperazine linker with a pyridinyloxy group, resulting in higher molecular weight (~609.5 vs.
Piperazine Linker and Substituents
- The target’s piperazine is functionalized with a 5-ethylthiophene-2-sulfonyl group, differing from the methylpiperazine in bibenzoimidazole derivatives .
- In compound 9c , the absence of a piperazine linker reduces conformational flexibility, which may limit interaction with deep binding pockets.
Heterocyclic Substituents
- The 5-ethylthiophene in the target provides moderate electron-withdrawing effects, contrasting with the thiazole in compound 9c and pyridine in the fluorophenylamino derivative . Thiophene’s smaller size may allow better penetration into hydrophobic pockets.
- The oxalate salt in the target improves aqueous solubility compared to neutral analogs like 9c (melting point data suggests lower solubility for 9c) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
